TG6-10-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TG6-10-1 is a chemical compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP2. This compound has gained attention in scientific research due to its high selectivity and potency in inhibiting the EP2 receptor, which is involved in various physiological and pathological processes, including inflammation and neurodegeneration .

准备方法

合成路线和反应条件

TG6-10-1 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列反应(如烷基化、酰化和环化)形成丙烯酰胺衍生物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及用于精确控制反应条件的自动化系统。 最终产品经过严格的质量控制,以满足研究应用所需的纯度标准 .

化学反应分析

反应类型

TG6-10-1 主要由于其结构中存在反应性官能团而经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括有机溶剂(如二甲亚砜)、催化剂(如钯碳)和氧化剂(如过氧化氢)。 反应通常在受控温度和惰性气氛下进行,以防止不希望的副反应 .

主要产物

涉及 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生羟基化衍生物,而取代反应可能会产生各种取代的丙烯酰胺化合物 .

科学研究应用

Pharmacological Properties

TG6-10-1 exhibits a high degree of selectivity for the EP2 receptor, demonstrating approximately 300-fold selectivity over the EP3, EP4, and IP receptors, and about 100-fold selectivity over EP1 receptors . Its favorable pharmacokinetic profile includes a moderate half-life of approximately 1.8 hours and a brain-to-plasma ratio of 1.6, making it suitable for central nervous system applications .

Ischemic Stroke Model

In a study involving a mouse model of transient focal cerebral ischemia (MCAO), this compound was administered post-injury. The results indicated a significant reduction in infarct volumes and neurological deficits compared to vehicle-treated controls. Mice treated with this compound showed improved neuroscores, suggesting enhanced functional recovery . Specifically, treatment with 5 or 10 mg/kg of this compound resulted in a notable decrease in proinflammatory cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α), indicating its role in modulating inflammatory responses following ischemic injury .

Status Epilepticus Model

In another study focusing on status epilepticus induced by pentylenetetrazole, multiple doses of this compound were required to effectively suppress EP2 receptor-mediated brain inflammation. The compound's ability to maintain therapeutic concentrations in the brain for extended periods post-administration was crucial for its efficacy in managing COX-2 induction peaks associated with seizures .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

| Study Focus | Dosage (mg/kg) | Key Findings |

|---|---|---|

| Ischemic Stroke | 5 & 10 | Reduced infarct volumes; improved neuroscores |

| Status Epilepticus | 5 | Suppressed COX-2 induction; reduced inflammation |

| Inflammatory Cytokines | - | Decreased IL-1β and TNF-α levels post-treatment |

作用机制

TG6-10-1 通过选择性结合 EP2 受体发挥作用,从而抑制其被前列腺素 E2 激活。这种抑制阻止了由 EP2 受体介导的下游信号通路,这些通路参与炎症和神经退行性疾病。 This compound 的分子靶标包括 EP2 受体和相关的信号分子,如环腺苷酸 (cAMP) 和蛋白激酶 A (PKA) .

相似化合物的比较

与其他类似化合物相比,TG6-10-1 在 EP2 受体方面具有很高的选择性和效力,这使得它独一无二。一些类似的化合物包括:

TG8-260: 一种第二代 EP2 拮抗剂,具有改善的药代动力学特性和选择性.

SB 243213: 另一种 EP2 拮抗剂,其选择性和效力低于 this compound.

PF-03246799: 一种具有类似 EP2 拮抗活性的化合物,但化学结构不同.

This compound 因其在抑制 EP2 受体方面优异的选择性和有效性而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .

生物活性

TG6-10-1 is a selective antagonist of the prostaglandin E2 receptor subtype EP2, developed with the aim of mitigating neuroinflammation and neurodegeneration associated with various neurological conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal injury, and potential therapeutic applications based on diverse research findings.

This compound was designed to improve upon its predecessor, TG4-155, by introducing a trifluoromethyl group in the methylindole ring. This modification enhances its pharmacodynamic and pharmacokinetic properties, allowing for better brain penetration and an improved half-life of approximately 1.8 hours in vivo . The compound functions primarily through the inhibition of the EP2 receptor, which is implicated in various inflammatory processes in the brain.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces neuronal cell death induced by oxidative stressors such as 6-hydroxydopamine (6-OHDA). In Neuro-2a cells treated with 75 µM 6-OHDA, this compound at concentrations of 10 or 20 µM reduced cytotoxicity in a concentration-dependent manner . Additionally, it effectively decreased the secretion of prostaglandin E2 (PGE2), a pro-inflammatory mediator, highlighting its role in modulating inflammatory responses within neuronal environments.

In Vivo Studies

Research involving mouse models has further illustrated the neuroprotective capabilities of this compound. In a study assessing its effects post-middle cerebral artery occlusion (MCAO), treatment with this compound resulted in decreased infarct volumes and improved neurological scores compared to vehicle-treated controls. Mice receiving this compound exhibited significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in ischemic brain regions .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Ischemic Stroke

In a model of transient focal cerebral ischemia, this compound was administered after MCAO. The results indicated that treatment significantly mitigated functional deficits and reduced brain tissue damage. This suggests that targeting the EP2 receptor can be a viable strategy for managing ischemic stroke .

Neuroinflammation in Sepsis

A study investigating sepsis-associated encephalopathy revealed that this compound treatment led to recovery from neuroinflammation and cognitive deficits without evident neurodegeneration. This highlights the compound's potential for treating long-term cognitive impairments following systemic inflammation .

属性

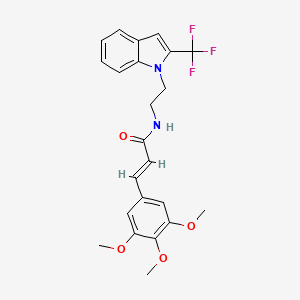

IUPAC Name |

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOECAJFJFUFC-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?

A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as this compound, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, this compound disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]

Q2: Beyond its anti-inflammatory effects, does this compound influence other cellular processes relevant to neuronal survival?

A2: Research suggests that this compound may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with this compound was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that this compound might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.

Q3: What are the limitations of the currently available this compound in terms of its physicochemical properties?

A3: While this compound has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []

Q4: What are the future directions in the development of this compound and related compounds?

A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the this compound scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。